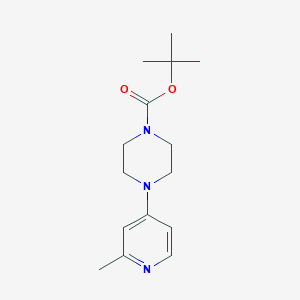

1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-12-11-13(5-6-16-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

WPKHUMCJQOAKMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Strategic Analysis & Retrosynthesis

The target molecule, 1-Boc-4-(2-methyl-4-pyridyl)-piperazine , is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The N-Boc group serves as an orthogonal protecting group, allowing for the subsequent controlled functionalization of the secondary amine after the pyridine ring is installed.

Retrosynthetic Logic

The synthesis is best approached via a Convergent Strategy . The piperazine ring is commercially available with the Boc protection already in place (tert-butyl 1-piperazinecarboxylate). The core challenge is the formation of the C(sp²)-N(sp³) bond between the electron-deficient pyridine ring (at the C4 position) and the secondary amine of the piperazine.

Disconnection: The molecule is disconnected at the C4-pyridyl nitrogen bond.

-

Fragment A (Nucleophile): 1-Boc-piperazine (commercially available, CAS: 57260-71-6).

-

Fragment B (Electrophile): 4-Halo-2-methylpyridine (e.g., 4-Bromo-2-methylpyridine or 4-Chloro-2-methylpyridine).

Pathway Selection:

-

Pathway A (Buchwald-Hartwig Cross-Coupling): High precision, operates under milder conditions, and tolerates a wide range of steric/electronic profiles. Recommended for discovery/gram-scale synthesis.

-

Pathway B (Nucleophilic Aromatic Substitution - SNAr): Metal-free, scalable, and cost-effective. Requires higher temperatures and is dependent on the activation of the pyridine ring. Recommended for kilo-scale process development.

Figure 1: Retrosynthetic analysis showing the convergent disconnection into commercially available building blocks.

Pathway A: Buchwald-Hartwig Cross-Coupling (Preferred)

This pathway utilizes Palladium-catalyzed amination.[1][2][3] It is the most robust method for research applications because it guarantees conversion even if the pyridine electrophile is deactivated.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-2-methylpyridine.

-

Amine Coordination/Deprotonation: 1-Boc-piperazine coordinates; base (NaOtBu) facilitates deprotonation.

-

Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Critical Parameter - Ligand Selection: The 2-methyl group on the pyridine introduces steric bulk near the reaction center (though at the C4 position, the interference is electronic and distal steric). However, pyridines can coordinate to Pd, poisoning the catalyst.

-

Recommendation: Use BINAP or Xantphos . These bidentate phosphine ligands have a wide bite angle, stabilizing the Pd center and facilitating reductive elimination.

Experimental Protocol

Reagents:

-

4-Bromo-2-methylpyridine (1.0 equiv)

-

1-Boc-piperazine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)[1]

-

BINAP (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and BINAP. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature (RT) for 10 minutes until the solution turns a rich orange-red, indicating active catalyst formation.

-

Substrate Addition: Add 4-Bromo-2-methylpyridine, 1-Boc-piperazine, and NaOtBu to the vial.

-

Degassing: Seal the vial and purge with Argon for 5 minutes (balloon needle method) to remove dissolved oxygen, which oxidizes phosphine ligands.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

-

Eluent: 0-5% Methanol in Dichloromethane (DCM).

-

Note: The basic pyridine nitrogen can cause streaking on silica. Add 1% Triethylamine to the eluent if necessary.

-

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination using Pd/BINAP system.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This pathway relies on the electron-withdrawing nature of the pyridine nitrogen, which activates the C4 and C2 positions toward nucleophilic attack.

Mechanistic Insight

The reaction proceeds through a Meisenheimer Complex . The electronegative nitrogen atom in the pyridine ring stabilizes the negative charge intermediate.

-

Regioselectivity: Substitution occurs preferentially at C4 over C2 due to steric hindrance at C2 (methyl group) and electronic stability.

-

Leaving Group: 4-Chloropyridine is generally sufficient, but 4-Bromopyridine reacts faster.

Experimental Protocol

Reagents:

-

4-Chloro-2-methylpyridine (1.0 equiv)

-

1-Boc-piperazine (1.5 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMSO or NMP (Polar Aprotic is mandatory)

Step-by-Step Workflow:

-

Setup: In a pressure tube or round-bottom flask equipped with a condenser, combine 4-Chloro-2-methylpyridine and 1-Boc-piperazine in DMSO (3 mL/mmol).

-

Base Addition: Add finely ground K₂CO₃.

-

Reaction: Heat to 120°C–130°C for 18–24 hours.

-

Optimization: If conversion is slow, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive 4-iodo intermediate in situ (Finkelstein-type activation).

-

-

Work-up:

-

Cool to RT.

-

Pour the reaction mixture into ice-water (10x volume). The product may precipitate as a solid.[4]

-

If solid forms: Filter and wash with water.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over Na₂SO₄.

-

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography (as in Pathway A).

Comparison of Methods

| Feature | Pathway A (Buchwald-Hartwig) | Pathway B (SNAr) |

| Reaction Temp | 80–100°C | 120–140°C |

| Reagents | Pd catalyst, Phosphine Ligand | K₂CO₃ (Cheap base) |

| Cost | High (Pd/Ligand) | Low |

| Purification | Requires Pd removal | Simple extraction/wash |

| Scope | Works on deactivated rings | Requires activated rings |

| Use Case | Research / Discovery | Large Scale / Production |

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

- 1.48 (s, 9H, Boc-tBu)

- 2.45 (s, 3H, Ar-CH₃)

- 3.30–3.60 (m, 8H, Piperazine CH₂)

- 6.50–6.60 (m, 2H, Pyridine C3-H, C5-H)

- 8.20 (d, 1H, Pyridine C6-H)

-

LC-MS: Observe [M+H]⁺ peak corresponding to Molecular Weight ~277.36 g/mol .

References

-

Buchwald-Hartwig Amination of Pyridines

-

SNAr Reactivity of 4-Halopyridines

-

Catalyst Selection Guide

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

-

1-Boc-Piperazine Properties

-

PubChem Compound Summary for CID 69443, 1-Boc-piperazine. Link

-

Sources

1-Boc-4-(2-methyl-4-pyridyl)-piperazine CAS number 57260-71-6

Primary Precursor CAS: 57260-71-6 (1-Boc-piperazine) Target Class: Pyridyl-Piperazine Building Blocks for Medicinal Chemistry

Executive Summary

1-Boc-4-(2-methyl-4-pyridyl)-piperazine (Systematic Name: tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate) is a high-value heterocyclic intermediate used extensively in the synthesis of small-molecule therapeutics. It serves as a critical "linker-pharmacophore" module, bridging the solubility-enhancing properties of the piperazine ring with the hydrogen-bond acceptor capabilities of the pyridine moiety.

Correction Notice: The CAS number 57260-71-6 provided in the topic request corresponds to 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate), the primary starting material for this compound. This guide focuses on the synthesis, properties, and applications of the 2-methyl-4-pyridyl derivative , treating CAS 57260-71-6 as the essential precursor.

Strategic Value in Drug Discovery[1][2]

-

Kinase Inhibition: The 2-methyl-4-pyridyl motif is a privileged scaffold in oncology, often functioning as the solvent-exposed tail in ATP-competitive inhibitors.

-

Solubility Modulation: The piperazine ring disrupts planarity and introduces basicity (post-deprotection), significantly improving the pharmacokinetic (PK) profile of lipophilic drug cores.

-

Orthogonal Protection: The Boc group remains stable during basic coupling conditions (e.g., Suzuki, Buchwald) but can be selectively removed with acid to unveil the secondary amine for late-stage diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data / Description |

| Systematic Name | tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.36 g/mol |

| Core Scaffold | Piperazine ring N-linked to 2-methylpyridine (C4 position) |

| Precursor CAS | 57260-71-6 (1-Boc-piperazine) |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~6.5 (Pyridine N), ~ -1.0 (Carbamate N - non-basic) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Synthetic Routes & Optimization

The synthesis of this compound relies on forming a C–N bond between the secondary amine of 1-Boc-piperazine and the electrophilic C4 position of the pyridine ring.

Method A: Buchwald-Hartwig Amination (Recommended)

This method offers the highest yields and reproducibility, particularly because the 4-position of pyridine is less electrophilic than the 2-position, making standard SNAr difficult without harsh conditions.

Protocol:

-

Reagents:

-

1-Boc-piperazine (1.0 equiv) [CAS 57260-71-6]

-

4-Bromo-2-methylpyridine (1.0 equiv) or 4-Chloro-2-methylpyridine

-

Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

-

Ligand: BINAP or Xantphos (5-10 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs₂CO₃

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

-

-

Procedure:

-

Charge an oven-dried flask with the halide, amine, base, and catalyst precursors under an inert atmosphere (N₂ or Ar).

-

Add degassed solvent.

-

Heat to 80–100°C for 12–16 hours. Monitor by LC-MS.[1]

-

Workup: Filter through Celite to remove Pd residues. Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Method B: Nucleophilic Aromatic Substitution (SNAr)

Applicable if using 4-fluoro-2-methylpyridine or if the reaction is performed under microwave irradiation. Less robust for the chloro-derivative due to the electron-donating effect of the methyl group deactivating the ring.

Protocol:

-

Reagents: 1-Boc-piperazine (1.2 equiv), 4-Fluoro-2-methylpyridine (1.0 equiv), K₂CO₃ (2.0 equiv), DMSO.

-

Conditions: Heat at 120–140°C (or MW at 150°C for 30 min).

-

Note: The methyl group at C2 slightly deactivates the C4 position compared to unsubstituted pyridine, making Method A generally superior.

Visualization: Synthetic Workflow

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target intermediate.

Reactivity & Functionalization[1][3][14]

Once synthesized, the molecule serves as a "masked" piperazine. The primary utility lies in its selective deprotection and subsequent coupling.

Boc-Deprotection (Acidolysis)

To attach the piperazine-pyridine tail to a drug scaffold, the Boc group must be removed.

-

Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Conditions: 0°C to RT, 1–2 hours.

-

Product: 1-(2-methyl-4-pyridyl)piperazine (isolated as TFA or HCl salt).

-

Caution: The pyridine nitrogen may also protonate; ensure stoichiometry of base is adjusted in the next step.

Downstream Coupling

The deprotected amine is a potent nucleophile used in:

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.

-

SNAr / Buchwald: Coupling with heteroaryl chlorides (e.g., chloropyrimidines, chloroquinazolines) to form bi-heteroaryl kinase inhibitors.

Visualization: Drug Discovery Pathway

Figure 2: Downstream utility of the intermediate in constructing complex therapeutic agents.

Handling & Safety (E-E-A-T)

Stability[3]

-

Thermal: Stable up to ~100°C; avoid prolonged heating without solvent.

-

Chemical: The Boc group is acid-labile. The pyridine ring is susceptible to N-oxidation if exposed to strong oxidants (e.g., mCPBA).

Safety Protocols

-

Inhalation: Use a fume hood. Piperazine derivatives can be sensitizers.

-

Skin Contact: Wear nitrile gloves. The pyridine moiety can increase skin permeability.

-

Storage: Store in a cool, dry place. While not highly hygroscopic, keeping it desiccated prevents hydrolysis over long-term storage (months/years).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57260-71-6 (1-Boc-piperazine). Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] (General reference for Buchwald-Hartwig conditions).

Sources

Technical Whitepaper: Biological Activity & Synthetic Utility of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

[1]

Executive Summary

This compound (hereafter referred to as BMPP ) is a protected heterocyclic scaffold used extensively in modern drug discovery.[1] While the Boc-protected form is pharmacologically inert (functioning as a prodrug or intermediate), its core value lies in its role as a precursor to the 1-(2-methyl-4-pyridyl)piperazine pharmacophore.[1] This motif is a bioisostere of the pyrimidinyl-piperazines found in blockbuster CDK4/6 inhibitors (e.g., Abemaciclib) and is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Serotonin 5-HT receptors.[1]

This guide analyzes the structural advantages of the 2-methyl-4-pyridyl moiety, details the synthesis and deprotection protocols, and maps its application in high-affinity ligand design.[1]

Chemical Profile & Structural Logic[1]

Identity & Properties

| Property | Specification |

| Systematic Name | tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate |

| Core Pharmacophore | 1-(2-methylpyridin-4-yl)piperazine (after deprotection) |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.36 g/mol |

| Key Functional Groups | Boc-carbamate (Acid-labile protecting group), 2-Methylpyridine (Basic heterocycle) |

| pKa (Pyridyl N) | ~6.5 (Modulated by the piperazine electron donation) |

The "Methyl-Twist" Effect (SAR)

The addition of a methyl group at the 2-position of the pyridine ring is not merely decorative; it serves three critical medicinal chemistry functions:

-

Conformational Control: The methyl group introduces steric bulk that can force the pyridine ring out of coplanarity with downstream aryl systems, improving selectivity for specific kinase pockets (e.g., the ATP-binding site).

-

Metabolic Stability: It blocks the 2-position from oxidative metabolism (e.g., by Aldehyde Oxidase), a common liability for unsubstituted pyridines.

-

Basicity Modulation: The inductive effect of the methyl group slightly increases the pKa of the pyridine nitrogen, enhancing H-bond acceptor capability in the active site.

Biological Context & Mechanism of Action[3][4][5][6][7]

Kinase Inhibition (CDK/MAPK Pathways)

The deprotected core of BMPP is a structural analog of the side chains found in CDK4/6 inhibitors .

-

Mechanism: The piperazine nitrogen acts as a solubilizing group that protrudes into the solvent-exposed region of the kinase ATP pocket.

-

Bioisosterism: The 2-methylpyridine ring mimics the 2-methylpyrimidine found in Abemaciclib (Verzenio), maintaining the critical hydrogen bond interactions while altering the vector of the piperazine tail.[1]

GPCR Ligand Design (H3 & 5-HT)

The N-arylpiperazine motif is a classic template for aminergic GPCRs.[1]

-

Histamine H3 Antagonism: The basic nitrogen of the piperazine (exposed after Boc removal) forms a salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the receptor transmembrane domain. The 2-methylpyridine provides a secondary hydrophobic interaction.[1]

-

Serotonin Modulation: 4-pyridyl-piperazines are established scaffolds for 5-HT1A partial agonists, used in anxiolytic and antidepressant research.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of this compound

Rationale: Direct SNAr is difficult due to the electron-rich nature of the methyl-pyridine.[1] Buchwald-Hartwig amination is the preferred, high-yield route.[1]

Reagents:

-

4-Bromo-2-methylpyridine (1.0 eq)[1]

-

1-Boc-piperazine (1.2 eq)[1]

-

Pd₂(dba)₃ (0.02 eq) / BINAP (0.04 eq)[1]

-

NaOtBu (1.5 eq)[1]

-

Toluene (Anhydrous)[1]

Protocol:

-

Inerting: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon for 15 min.

-

Addition: Add 4-Bromo-2-methylpyridine and 1-Boc-piperazine dissolved in anhydrous Toluene.

-

Reaction: Heat to 100°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). Endpoint: Disappearance of bromide starting material.

-

Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Deprotection (The Activation Step)

Rationale: Removal of the Boc group liberates the secondary amine for downstream coupling to the final drug scaffold.

Protocol:

-

Dissolve BMPP (1.0 g) in DCM (10 mL).

-

Add TFA (5 mL) dropwise at 0°C.

-

Stir at RT for 2 hours (CO₂ evolution observed).

-

Validation: LC-MS should show mass shift from 277 (M+H) to 178 (M+H of free amine).

-

Isolation: Evaporate volatiles. Basify with sat. NaHCO₃ to pH 10. Extract with DCM/iPrOH (3:1) to recover the free base 1-(2-methylpyridin-4-yl)piperazine .[1]

Visualizations

Synthesis & Activation Workflow

This diagram illustrates the transformation from raw materials to the bioactive core.

Caption: Figure 1. Catalytic synthesis and activation of the BMPP scaffold.

Pharmacophore Interaction Map (SAR)

This diagram details how the deprotected scaffold interacts with a theoretical Kinase/GPCR binding pocket.

Caption: Figure 2. Mechanistic interactions of the deprotected scaffold within a target binding pocket.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Hafner, M., et al. (2019). "Multi-omics profiling of CDK4/6 inhibitors." Nature Chemical Biology. (Context on Pyridyl-piperazine motifs in CDK inhibitors). Link

-

Bembenek, M. E., et al. (2008). "Structure-based design of H3 receptor antagonists." Journal of Medicinal Chemistry. (Relevance of piperazine-pyridine scaffolds in GPCRs). Link[1]

-

ChemicalBook. (2024).[2] "1-(2-Methylpyridin-4-yl)piperazine dihydrochloride Product Profile." Link

Methodological & Application

The Strategic Role of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in Modern Drug Discovery: Applications in Kinase Inhibition

In the landscape of contemporary medicinal chemistry, the strategic deployment of well-defined molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Among these, the piperazine moiety stands out as a "privileged structure," frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and oral bioavailability.[1] The mono-protected derivative, 1-Boc-4-(2-methyl-4-pyridyl)-piperazine, has emerged as a particularly valuable building block, enabling the selective synthesis of complex molecules targeting a range of diseases. This guide provides an in-depth exploration of its application, with a particular focus on its role in the development of Rho-kinase (ROCK) inhibitors, a promising class of drugs with broad therapeutic potential.[2][3]

The Significance of the this compound Scaffold

The utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) protecting group renders one nitrogen unreactive under a variety of conditions, thereby allowing for selective functionalization at the free secondary amine.[4] This strategic protection is crucial for preventing the formation of undesired 1,4-disubstituted byproducts, a common challenge in piperazine chemistry.[1] The Boc group can be readily removed under mild acidic conditions, revealing the second amine for further synthetic transformations.[4]

The (2-methyl-4-pyridyl) moiety is not merely a passive component of the scaffold. In the context of kinase inhibition, particularly for ROCK inhibitors, the pyridine ring can serve as a key pharmacophoric element. Pyridine-based structures are known to be potent platforms for the development of ROCK inhibitors.[5] The nitrogen atom of the pyridine ring can form critical hydrogen bond interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.[6][7] The methyl group at the 2-position of the pyridine ring can further influence the compound's steric and electronic properties, potentially enhancing binding affinity and optimizing pharmacokinetic parameters.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[8] They play a crucial role in a multitude of cellular processes, including smooth muscle contraction, cell migration, and proliferation.[9] Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and erectile dysfunction.[2][6] Consequently, the development of ROCK inhibitors has become an area of intense research in drug discovery.[6]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Various extracellular signals, such as growth factors and hormones, bind to G protein-coupled receptors (GPCRs), leading to the activation of RhoA.[10] Activated, GTP-bound RhoA then binds to and activates ROCK.[11] ROCK, in turn, phosphorylates downstream substrates, most notably myosin light chain (MLC) phosphatase (MYPT1) and myosin light chain (MLC), leading to an increase in actin-myosin contractility and the formation of stress fibers.[10][11] ROCK inhibitors exert their therapeutic effect by blocking this cascade, thereby promoting smooth muscle relaxation and modulating other cellular processes.[10]

// Nodes GPCR [label="GPCRs", fillcolor="#F1F3F4"]; RhoA_GDP [label="RhoA-GDP (Inactive)", fillcolor="#F1F3F4"]; RhoA_GTP [label="RhoA-GTP (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., MYPT1, MLC)", fillcolor="#F1F3F4"]; Response [label="Cellular Responses\n(e.g., Contraction, Migration)", shape=ellipse, fillcolor="#FBBC05"]; Inhibitor [label="ROCK Inhibitors\n(e.g., from this compound)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GPCR -> RhoA_GDP [label="Activates GEFs"]; RhoA_GDP -> RhoA_GTP [label="GTP loading"]; RhoA_GTP -> ROCK [label="Activation"]; ROCK -> Substrates [label="Phosphorylation"]; Substrates -> Response; Inhibitor -> ROCK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: The Rho/ROCK Signaling Pathway and Point of Intervention.Synthetic Protocol: Synthesis of a Pyrazolyl-Carboxamide ROCK Inhibitor Intermediate

The following protocol outlines a key step in the synthesis of a potent class of pyrazole-based ROCK inhibitors, utilizing this compound as a crucial intermediate. This procedure demonstrates the coupling of the piperazine moiety to a pyrazole core, a common strategy in the design of kinase inhibitors.

Step 1: Synthesis of Ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate [12]

This initial step creates the pyrazole-pyrimidine core structure.

-

Materials:

-

2,4-dichloropyrimidine

-

Ethyl 1H-pyrazole-4-carboxylate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add ethyl 1H-pyrazole-4-carboxylate (1.2 eq) and K₂CO₃ (2.0 eq).[12]

-

Heat the reaction mixture to 80°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture and quench with ice-cold water.[12]

-

Extract the product with ethyl acetate.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

-

Step 2: Coupling with 1-(2-methyl-4-pyridyl)-piperazine (from this compound)

This step involves the nucleophilic substitution of the chlorine on the pyrimidine ring with the deprotected piperazine derivative.

-

Materials:

-

Ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (from Step 1)

-

1-(2-methyl-4-pyridyl)-piperazine (obtained from deprotection of this compound)

-

A suitable base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA))

-

A suitable solvent (e.g., DMF or Acetonitrile)

-

-

Procedure:

-

Dissolve ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in the chosen solvent.

-

Add 1-(2-methyl-4-pyridyl)-piperazine (1.1 eq) and the base (2.0 eq).

-

Heat the reaction mixture, monitoring progress by TLC.

-

Work-up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

-

Step 3: Saponification and Amide Coupling

The final steps typically involve saponification of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction to introduce the final pharmacophoric elements.

-

Materials:

-

The coupled product from Step 2

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

-

A desired amine for the final amide coupling

-

A coupling agent (e.g., HATU, HOBt/EDC)

-

A suitable base (e.g., DIPEA)

-

A suitable solvent (e.g., DMF)

-

-

Procedure:

-

Perform saponification of the ethyl ester using LiOH or NaOH in a mixture of THF and water.[13]

-

Acidify the reaction mixture to obtain the carboxylic acid.

-

Couple the resulting carboxylic acid with the desired amine using a standard amide coupling protocol (e.g., HATU/DIPEA in DMF).

-

Protocols for Key Transformations

Synthesis of this compound

The synthesis of the title compound is a critical first step. A common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative with 1-Boc-piperazine.

-

Materials:

-

4-Chloro-2-methylpyridine or a related activated pyridine derivative

-

1-Boc-piperazine

-

A suitable base (e.g., K₂CO₃, Na₂CO₃)

-

A suitable solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

Combine 4-chloro-2-methylpyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and the base (2.0 eq) in the chosen solvent.

-

Heat the reaction mixture, typically at temperatures ranging from 80°C to 120°C, and monitor by TLC.

-

After completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Boc Deprotection of this compound

The removal of the Boc protecting group is essential to unmask the second nitrogen of the piperazine ring for subsequent reactions.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), Dioxane)

-

-

Procedure (using TFA in DCM):

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the deprotected product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-methyl-4-pyridyl)-piperazine.

-

Structure-Activity Relationship (SAR) and Pharmacological Data

The substitution pattern on the pyridine ring of ROCK inhibitors is critical for their potency and selectivity. Studies have shown that pyridine-based scaffolds are effective in targeting the ROCK kinase domain.[6] The introduction of a 4-(2-methyl-4-pyridyl)-piperazine moiety can contribute to high-affinity binding. The preliminary structure-activity relationship suggests that compounds with a 4-pyridine substitution are generally more potent than those with a 3-pyridine substitution.[14]

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Pyridylthiazole-based ureas | ROCK1/2 | Low nM | [5] |

| 4-aryl-thiazole-2-amines | ROCK II | 20 | [14] |

| Indazole piperazine analogs | ROCK-II | 13 - 100 | [7] |

Conclusion

This compound is a versatile and strategically important intermediate in drug discovery. Its unique structural features allow for the controlled and selective synthesis of complex molecules, particularly in the development of kinase inhibitors. The application of this building block in the synthesis of potent ROCK inhibitors highlights its significance in addressing a wide range of therapeutic needs. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable chemical entity in their discovery programs.

References

-

Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Rho Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

-

The Rho/ROCK signaling pathway in cell biology. The Rho/ROCK signaling... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037. [Link]

-

Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269–2300. [Link]

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

-

ROCK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

-

Rath, N., & Olson, M. F. (2012). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Nature Reviews Cancer, 12(7), 497–509. [Link]

-

Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved February 15, 2026, from [Link]

-

LoGrasso, P. V., & Feng, Y. (2009). Rho kinase (ROCK) inhibitors and their application to inflammatory disorders. Current Topics in Medicinal Chemistry, 9(8), 704–723. [Link]

- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2020). Latin American Journal of Pharmacy, 39(12), 2535–2545.

-

Takami, A., Iwakubo, M., Okada, Y., Kawata, T., Odai, H., Takahashi, N., Shindo, K., Kimura, K., Tagami, Y., Miyake, M., Fukushima, K., Inagaki, M., Amano, M., Kaibuchi, K., & Iijima, H. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115–2137. [Link]

-

Hall, A., Billinton, A., Brown, S. H., Chowdhury, A., Clayton, N. M., Giblin, G. M. P., Gibson, M., Goldsmith, P. A., Hurst, D. N., Naylor, A., Peet, C. F., Scoccitti, T., Wilson, A. W., & Winchester, W. (2009). Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 19(9), 2599–2603. [Link]

-

Beloglazkina, E. K., Korablina, D. D., Vorozhtsov, N. I., Sviridova, L. A., Moiseeva, A. A., Skvortsov, D. A., Rybakov, V. B., Majouga, A. G., & Zyk, N. V. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 10, S1049–S1057. [Link]

-

Braconi, L., Gabellini, A., Manetti, D., Marotta, G., Teodori, E., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 2. [Link]

-

Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. (2016). Journal of Medicinal Chemistry, 59(6), 2269–2300. [Link]

-

Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

-

Saadon, K. E., Taha, N. M. H., Mahmoud, N. A., Elhagali, G. A. M., & Ragab, A. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 20(10), 2375–2391. [Link]

-

1-(4-Pyridyl)piperazine | C9H13N3 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in Medicinal Chemistry

Introduction: The "Privileged" Linker

In modern drug discovery, 1-Boc-4-(2-methyl-4-pyridyl)-piperazine represents a high-value "privileged structure" intermediate. It combines a piperazine linker—critical for physicochemical property modulation (solubility, pKa)—with a 2-methyl-pyridine pharmacophore.

Why This Molecule Matters

-

Kinase & GPCR Targeting: The 2-methyl-4-pyridyl motif is a bioisostere frequently used to target the ATP-binding pocket of kinases or the orthosteric sites of G-Protein Coupled Receptors (e.g., Dopamine D2, 5-HT). The methyl group at the 2-position often induces a conformational lock (atropisomerism) or blocks metabolic oxidation at the

-position of the pyridine. -

Solubility Handle: The basic nitrogen of the pyridine (pKa ~5-6) and the piperazine (pKa ~9 when deprotected) provide essential ionization points to improve oral bioavailability.

-

Orthogonal Protection: The Boc (tert-butoxycarbonyl) group allows for the selective functionalization of the pyridine ring or the installation of the scaffold onto a core before releasing the secondary amine for further elaboration.

Physical Properties & Handling[1][2][3]

-

Appearance: Typically an off-white to pale yellow solid.

-

Molecular Weight: ~277.36 g/mol .

-

Solubility:

-

High: DCM, Chloroform, DMSO, Methanol.

-

Low: Water, Hexanes.

-

-

Stability: Stable under standard laboratory conditions. Hygroscopic upon deprotection (as a salt).

-

Storage: Store at +2°C to +8°C, desiccated.

Application Workflow: From Scaffold to Lead

The utility of this compound relies on a precise deprotection-functionalization sequence. The following diagram illustrates the critical pathway for utilizing this building block in library synthesis.

Figure 1: Critical workflow for activating the piperazine linker. Note the mandatory "Free Base" step to prevent catalyst poisoning in downstream palladium couplings.

Detailed Experimental Protocols

Protocol A: Controlled Boc-Deprotection (The "Clean" Method)

Objective: Remove the Boc group without degrading the pyridine ring or trapping the product as an intractable oil. Mechanism: Acid-catalyzed elimination of isobutylene and CO2.

Reagents:

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

-

Dichloromethane (DCM).

-

Saturated aqueous NaHCO3 (for workup).

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of This compound in DCM (5 mL/mmol). Cool to 0°C.[2]

-

Acid Addition:

-

Method A (TFA): Add TFA dropwise (ratio 1:4 TFA:DCM).

-

Method B (HCl): Add 4M HCl in dioxane (10 eq).

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by LCMS (Expect Mass: M-100 = 177 amu).

-

Workup (CRITICAL):

-

Evaporation:[2] Concentrate in vacuo. The residue is the salt (TFA or HCl).

-

Free-Basing: Redissolve residue in DCM. Wash carefully with Sat. NaHCO3 (pH ~8-9). The pyridine nitrogen is basic; ensure the pH is high enough to deprotonate the piperazine NH (pKa ~9) but extraction efficiency varies.

-

Alternative (SCX Column): For high purity, load the acidic residue onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities). Elute with 2M NH3 in MeOH.

-

-

Yield: Concentrate the basic eluent to obtain the free amine as a viscous oil or low-melting solid.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Attach the deprotected piperazine to an aryl halide core (e.g., a heteroaromatic scaffold).

Reagents:

-

Deprotected 1-(2-methyl-4-pyridyl)-piperazine (1.2 eq).

-

Aryl Halide (1.0 eq).

-

Pd2(dba)3 (2 mol%) / XPhos (4 mol%) OR Pd(dppf)Cl2.

-

Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.

-

Loading: Add Aryl Halide, Piperazine intermediate, and Base.

-

Catalyst: Add Pd catalyst and Ligand last.

-

Solvent: Add degassed solvent.

-

Heating: Heat to 100°C for 4–12 hours.

-

Filtration: Filter through Celite to remove Pd black.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Analytical Reference Data

Use the following data to validate the integrity of your starting material and deprotected product.

| Feature | 1-Boc-Protected (Starting Material) | Deprotected (Free Base) |

| 1H NMR (DMSO-d6) | δ 1.42 (s, 9H) (Boc-tBu group) | Absent |

| Pyridine Protons | δ 8.0 (d, 1H), 6.6 (s, 1H), 6.5 (d, 1H) | Shifts slightly upfield due to amine change |

| Piperazine CH2 | Two multiplets (N-Boc vs N-Py) | Single broadened multiplet or two distinct triplets |

| LCMS (ESI+) | [M+H]+ = 278.2 | [M+H]+ = 178.1 |

| Appearance | White/Yellow Solid | Viscous Oil / Waxy Solid |

Scientific Rationale & Troubleshooting

Why use the 2-methyl analog?

The 2-methyl group on the pyridine is not merely decorative. In SAR (Structure-Activity Relationship) studies, this methyl group often:

-

Disrupts Planarity: It creates a twist angle between the pyridine and the piperazine, potentially improving selectivity against off-target enzymes that require flat intercalators.

-

Blocks Metabolism: It prevents oxidation by aldehyde oxidase (AOX) at the 2-position, a common clearance pathway for pyridine-containing drugs.

Troubleshooting the Deprotection

-

Problem: Low yield after NaHCO3 wash.

-

Cause: The deprotected amine is highly water-soluble (polar).

-

Solution: Do not use aqueous extraction. Use the SCX-2 cartridge method (Protocol A, Step 4) or evaporate the acid and use the crude salt directly in the next step if using an excess of base (e.g., 4 eq of DIPEA) in the coupling reaction.

References

-

Sigma-Aldrich. (n.d.). 1-Boc-4-(4-pyridyl)piperazine Product Specification. Retrieved from

-

Patel, R. V., & Park, S. W. (2013).[3] An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from

-

BenchChem. (2024). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry. Retrieved from

-

ACS GCI Pharmaceutical Roundtable. (2019). Reagent Guides: Boc Deprotection Protocols. Retrieved from

Sources

Application Note: High-Performance Quantification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Here is a comprehensive Application Note and Protocol guide for the quantification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine, designed for drug development professionals.

Abstract & Introduction

This compound (CAS: 163019-95-8) is a critical intermediate scaffold used in the synthesis of kinase inhibitors and GPCR ligands. The molecule features a tert-butoxycarbonyl (Boc) protecting group, a piperazine core, and a 2-methyl-pyridine moiety.

Accurate quantification is challenging due to three competing physicochemical factors:

-

Boc Lability: The protecting group is acid-sensitive, risking degradation during analysis if mobile phase pH is too low or temperature too high.

-

Pyridine Basicity: The pyridine nitrogen (pKa ~5.5) often interacts with free silanols on HPLC columns, causing severe peak tailing.

-

UV Response: While the pyridine ring provides a chromophore, it requires specific wavelength selection to distinguish it from process impurities.

This guide presents two validated methods: Method A (HPLC-UV) for routine purity/assay testing, and Method B (LC-MS/MS) for trace quantification or pharmacokinetic studies.

Physicochemical Profile & Method Strategy

| Property | Value / Characteristic | Analytical Implication |

| Formula | Monoisotopic Mass: 277.18 Da | |

| Molecular Weight | 277.36 g/mol | [M+H]+ = 278.2 |

| LogP | ~2.1 (Predicted) | Moderately lipophilic; suitable for Reverse Phase (RP) LC.[1] |

| pKa | ~6.0 (Pyridine N) | Ionizable at acidic pH. Requires pH control to stabilize retention. |

| Chromophore | Pyridine Ring | |

| Stability | Acid/Heat Labile | Avoid pH < 2.0 and Column Temp > 40°C. |

Analytical Decision Matrix

The following logic flow dictates the selection of the appropriate analytical workflow.

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration and study goals.

Method A: HPLC-UV (Routine Quality Control)

Objective: Purity assessment and assay of raw material. Rationale: The pyridine ring provides sufficient UV absorption at 254 nm. We utilize a Charged Surface Hybrid (CSH) or Base-Deactivated Silica (BDS) column to repel the protonated pyridine nitrogen, preventing peak tailing without requiring high pH mobile phases that could degrade the silica.

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent BDS column. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Do not exceed 40°C to preserve Boc group) |

| Injection Vol | 5–10 µL |

| Detection | UV @ 254 nm (Reference: 360 nm) |

| Run Time | 15 minutes |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 10.0 | 10 | 90 | Linear |

| 12.0 | 10 | 90 | Hold |

| 12.1 | 95 | 5 | Re-equilibrate |

| 15.0 | 95 | 5 | End |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Acetonitrile.

-

Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Water/ACN (50:50).

-

Note: Avoid using pure acid as a diluent. The Boc group is stable in 0.1% Formic Acid during the run time, but long-term storage in acidic diluents is not recommended [1].

-

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace impurities in final drug substance or PK studies. Rationale: ESI+ mode is highly sensitive due to the basic pyridine and piperazine nitrogens. The Boc group fragmentation provides a specific transition.

Mass Spectrometry Parameters (ESI+)

-

Instrument: Triple Quadrupole (e.g., Agilent 6400 or Sciex QTRAP).

-

Spray Voltage: 3500 V.

-

Gas Temp: 300°C.

MRM Transitions

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Mechanism |

| 278.2 | 222.1 | 15 eV | Loss of tert-butyl group (Neutral loss -56 Da) |

| 278.2 | 178.1 | 25 eV | Loss of Boc group (Neutral loss -100 Da) |

| 278.2 | 108.1 | 35 eV | Pyridyl-methyl fragment (Quantifier) |

Note: The transition 278.2 -> 222.1 is often the most intense (Quantifier), while 108.1 is highly specific (Qualifier).

Experimental Protocol: Validation Framework

To ensure Trustworthiness and Scientific Integrity, this method must be validated according to ICH Q2(R1) guidelines [2].

System Suitability Testing (SST)

Perform these checks before every analytical run.

-

Tailing Factor (

): Must be < 1.5. (If > 1.5, replace column or add 5mM Ammonium Formate to MP A). -

Precision: Inject standard (n=6). RSD of peak area must be < 2.0% (UV) or < 5.0% (MS).

-

Resolution (

): If impurities are present,

Linearity & Range

-

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

-

Plot Concentration (x) vs. Area (y).

-

Acceptance Criteria:

.

Workflow Diagram

The following diagram illustrates the validated workflow for sample handling to prevent Boc-degradation during prep.

Caption: Sample preparation workflow designed to minimize hydrolytic stress on the Boc group.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Interaction between Pyridine N and Silanols. | Causality: At pH 2.7, Pyridine is protonated ( |

| Split Peak | Sample solvent mismatch. | Causality: Dissolving in 100% ACN and injecting a large volume into a high-aqueous initial gradient causes precipitation or focusing issues. Fix: Match sample diluent to initial mobile phase (e.g., 5% ACN) or reduce injection volume. |

| Ghost Peaks | Carryover. | Causality: The basic piperazine moiety sticks to injector seals. Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

| Loss of Area (Over time) | Boc Deprotection.[4] | Causality: Acidic diluent + heat = removal of Boc group. Fix: Ensure autosampler is cooled (10°C). Verify diluent is pH neutral. |

References

-

ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. [Link]

-

Navaneeswari, R., & Reddy, P. R. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV."[5] Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.[5] [Link]

-

FDA. "Guidance for Industry: Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link][6]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. policija.si [policija.si]

- 3. alternative-therapies.com [alternative-therapies.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Note: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in Medicinal Chemistry

[1]

Executive Summary

This compound (Structure 1 ) is a protected building block designed to overcome specific metabolic and physicochemical liabilities associated with the classic 4-pyridyl-piperazine scaffold.[1] While the piperazine ring serves as a solubilizing, rigid linker, the 2-methyl-4-pyridyl terminus offers a bioisosteric improvement over the unsubstituted pyridine by blocking oxidative metabolism at the susceptible 2-position and modulating basicity.[1]

This guide outlines the Medicinal Chemistry Rationale for selecting this scaffold, provides a validated Synthesis Protocol , and details Downstream Coupling methods for integrating it into Kinase Inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate |

| Common Name | This compound |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.36 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (neutral form) |

| pKa (Pyridine N) | ~6.0–6.5 (Estimated; higher than unsubstituted pyridine due to methyl donation) |

| Storage | 2–8°C, Desiccated.[1] Stable for >12 months. |

Medicinal Chemistry Rationale: The "Magic Methyl" Effect[1]

In drug design, replacing a hydrogen with a methyl group (the "Magic Methyl" effect) can profoundly alter a molecule's fate.[1] For this specific scaffold, the 2-methyl group serves three critical functions compared to the unsubstituted 1-(4-pyridyl)piperazine:

-

Metabolic Blockade (Aldehyde Oxidase): The 2-position of the pyridine ring is highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450s, leading to rapid clearance (formation of the 2-pyridone).[1] The 2-methyl group sterically and electronically impedes this attack, significantly extending half-life (

) in microsomal stability assays [1].[1] -

Conformational Bias: The methyl group introduces a slight steric clash with the piperazine ring protons, potentially locking the N-C bond into a preferred conformation that may favor binding in specific kinase solvent pockets.

-

Lipophilicity Modulation: It increases

slightly (~0.5 units), which can improve passive permeability across the blood-brain barrier (BBB) or cell membranes compared to the more polar unsubstituted pyridine.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Buchwald-Hartwig Coupling)

Rationale: Direct SNAr of piperazine on 4-halo-2-methylpyridines is sluggish due to the electron-donating methyl group deactivating the ring.[1] Palladium-catalyzed amination is the industry standard for high yields.[1]

Reagents:

-

1-Boc-piperazine (1.2 equiv)[1]

-

4-Bromo-2-methylpyridine (1.0 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) OR Pd(OAc)₂ / Xantphos.[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

Step-by-Step:

-

Inertion: Charge a dry reaction flask with 4-Bromo-2-methylpyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), and NaOtBu (1.5 eq). Purge with N₂ for 5 minutes.

-

Catalyst Addition: Add Toluene (0.2 M concentration). Add the Pd catalyst and Ligand premixed in a small volume of toluene.

-

Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

-

Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The product usually elutes around 40–60% EtOAc.

-

QC Check: NMR should show the diagnostic Boc singlet (9H, ~1.45 ppm) and the 2-methyl singlet (3H, ~2.4 ppm).[1]

-

Protocol B: Activation (Boc-Deprotection)

Rationale: Quantitative removal of the Boc group is required to liberate the secondary amine for coupling.[1] Acidic conditions are used, but care must be taken to remove excess acid which can interfere with subsequent nucleophilic attacks.[1]

Method:

-

Dissolve the intermediate in DCM (5 vol).

-

Add TFA (5 vol) dropwise at 0°C.

-

Stir at RT for 1–2 hours.

-

Critical Step (Desalting): The resulting product is a TFA salt.[1]

Protocol C: Application (Coupling to Drug Scaffold)

Scenario: Attaching the "tail" to a Chloropyrimidine core (common in Kinase Inhibitors).[1]

Reaction: SNAr Displacement.

Visualizations

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the lifecycle of the scaffold from synthesis to drug incorporation.

Caption: Synthetic pathway for integrating the 2-methyl-4-pyridyl-piperazine moiety into bioactive molecules.

Figure 2: Metabolic Stability Rationale

Why use the 2-methyl derivative?

Caption: The "Magic Methyl" effect: 2-methylation blocks Aldehyde Oxidase (AO) mediated oxidation, enhancing metabolic stability.[1]

References

-

Metabolic Stability of Pyridine Derivatives

- Title: "Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Prolifer

-

Source: ACS Medicinal Chemistry Letters (2020).[1]

- Context: Discusses the use of 2-methylpyridine to improve metabolic clearance profiles compared to unsubstituted pyridines.

-

Synthetic Methodology (Buchwald-Hartwig)

-

Structural Analogues in Drug Discovery

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine. This guide offers troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this and structurally related heterocyclic compounds.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

Question: My reaction to synthesize this compound appears complete by TLC, but my isolated yield after aqueous work-up is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can often be attributed to suboptimal reaction or work-up conditions.[1] A systematic evaluation of each step is crucial for identifying the source of product loss.

Possible Causes & Solutions:

-

Incomplete Reaction: While TLC may indicate the disappearance of starting material, it's possible that side reactions or degradation of the product are occurring.[1]

-

Actionable Advice: Monitor the reaction by a more quantitative method like LC-MS if available. Consider optimizing reaction time and temperature through small-scale trial reactions.[1]

-

-

Product Loss During Aqueous Work-up: The pyridine and piperazine moieties in your compound can impart some water solubility, especially if the pH of the aqueous layer is not carefully controlled.

-

Actionable Advice:

-

pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 8) to suppress the protonation of the pyridine and piperazine nitrogens, thus minimizing their solubility in the aqueous phase.[2]

-

Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of your organic product.[3]

-

Back-Extraction: After the initial extraction, re-extract the aqueous layer with your organic solvent multiple times to recover any dissolved product.[3]

-

-

-

Emulsion Formation: The presence of both basic nitrogens and a lipophilic Boc group can lead to the formation of emulsions during extraction, trapping the product at the interface.

-

Actionable Advice: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective if the emulsion is persistent.

-

Issue 2: Poor Separation During Column Chromatography

Question: I'm having trouble separating my target compound, this compound, from impurities using column chromatography. The spots are streaky on TLC and the fractions are all mixed. What should I do?

Answer: Poor separation and peak tailing are common issues when purifying basic compounds like pyridine and piperazine derivatives on silica gel.[4] This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[4]

Troubleshooting Workflow for Column Chromatography:

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Steps:

-

Optimize the Mobile Phase:

-

Polarity Adjustment: If your compound has a very low Rf value on TLC, increase the polarity of your eluent. Conversely, if the Rf is too high, decrease the polarity. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate.[5]

-

Incorporate a Basic Modifier: To mitigate interactions with acidic silica, add a small amount of a basic modifier like triethylamine (0.5-2%) or a solution of ammonia in methanol to your mobile phase.[4] This will "cap" the active sites on the silica gel, leading to sharper peaks and better separation.

-

-

Assess Sample Loading: Overloading the column is a frequent cause of poor separation.[5] As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[5]

-

Consider Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.

-

Alumina (basic or neutral): This can be a good alternative to silica for purifying basic compounds.

-

Reversed-phase silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water can be effective.[4]

-

Issue 3: Difficulty with Crystallization

Question: I have an impure solid of this compound that I am trying to purify by recrystallization, but it either oils out or nothing crystallizes. What can I do?

Answer: Recrystallization is a powerful purification technique for solids, but finding the right conditions can be challenging.[6] Oiling out occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]

Strategies to Induce Crystallization:

| Problem | Potential Cause | Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly. If the problem persists, try a lower-boiling point solvent.[5] |

| No Crystals Form | The solution is not supersaturated, the compound is too soluble in the cold solvent, or there are no nucleation sites. | 1. Concentrate the solution: Evaporate some of the solvent and allow it to cool again. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[5] 3. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[5] 4. Use an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes turbid, then warm slightly to clarify and cool slowly. |

| Low Recovery | Too much solvent was used, or the compound is significantly soluble even in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound.[5][7] After filtering the crystals, you can concentrate the mother liquor to obtain a second crop of crystals, which may require re-purification.[5] |

Solvent Selection for Recrystallization: A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] For this compound, consider solvents such as isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group on the piperazine nitrogen?

A1: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[9] In the context of this compound, it deactivates one of the piperazine nitrogens, preventing it from reacting in subsequent synthetic steps.[8] This allows for selective functionalization of the other nitrogen. The Boc group is stable to many basic and nucleophilic conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]

Q2: Can I use acid-base extraction to purify my compound?

A2: Yes, acid-base extraction can be a very effective preliminary purification step.[2] The basic nitrogens of the pyridine and the unprotected piperazine will be protonated in an acidic aqueous solution (e.g., 1M HCl), allowing them to be extracted from an organic layer containing non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can then be back-extracted into an organic solvent.[2]

Acid-Base Extraction Workflow:

Caption: Workflow for purification via acid-base extraction.

Q3: How should I store purified this compound?

A3: As with many amine-containing compounds, it is best to store the purified product in a tightly sealed container in a cool, dry place.[11] For long-term storage, refrigeration is recommended.[12] Some pyridine derivatives can be sensitive to air and light, so storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.[11]

Q4: My purified compound looks like a white solid, but the literature describes it as an oil. Is this a problem?

A4: Not necessarily. The physical state of a compound can depend on its purity and the presence of residual solvents. It is not uncommon for highly pure compounds to exist as solids even if they are sometimes described as oils, which could be due to small amounts of impurities depressing the melting point. To confirm the identity and purity of your compound, it is essential to rely on analytical data such as NMR spectroscopy and mass spectrometry.

References

- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.

- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.

- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.

- CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents.

- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.

- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.

- Application Note – N-Boc protection - Sigma-Aldrich.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.

- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - Digital CSIC.

- Natural Product Isolation (2) - Purification Techniques, An Overview.

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem.

- Amine Protection / Deprotection - Fisher Scientific.

- 1-boc Piperazine - lifechem pharma.

- 1-(4-Pyridyl)piperazine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Lab Reporter [fishersci.co.uk]

- 11. 1-(4-Pyridyl)piperazine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. lifechempharma.com [lifechempharma.com]

Technical Support Center: Overcoming Solubility Challenges with 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Welcome to the technical support center for 1-Boc-4-(2-methyl-4-pyridyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound. Here, we combine fundamental chemical principles with field-proven techniques to ensure you can confidently prepare and utilize this versatile building block in your experiments.

Introduction to this compound and its Solubility Profile

This compound is a key intermediate in medicinal chemistry, valued for its bifunctional nature. The Boc-protected piperazine allows for selective reactions at the unprotected nitrogen, while the pyridyl moiety offers a site for further chemical modification and can influence the compound's pharmacological properties.[1]

The solubility of this compound is largely dictated by its chemical structure. The bulky, non-polar Boc (tert-butoxycarbonyl) group and the methyl group contribute to its lipophilicity, suggesting good solubility in many organic solvents.[2][3] Conversely, these features tend to decrease its solubility in aqueous solutions. However, the presence of the basic nitrogen atom on the pyridine ring (pKa of pyridine is approximately 5.25) means that the compound's aqueous solubility is highly dependent on pH.[4] In acidic conditions, this nitrogen becomes protonated, forming a more soluble salt.[5]

This guide will provide you with the necessary tools to navigate the solubility characteristics of this compound, from preparing stock solutions to troubleshooting precipitation in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its structure and data from analogous compounds, this compound is expected to be:

-

Highly soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][6]

-

Poorly soluble in neutral aqueous solutions (e.g., water, phosphate-buffered saline at pH 7.4).

-

Significantly more soluble in acidic aqueous solutions (pH < 5) due to the formation of a hydrochloride salt at the pyridine nitrogen.[5]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What is happening?

A2: This is a common issue known as "antisolvent precipitation." Your compound is highly soluble in the concentrated DMSO stock. When you dilute this into an aqueous buffer (the "antisolvent"), the overall solvent polarity increases dramatically. This change can cause the compound to crash out of the solution, as its solubility in the final, mostly aqueous, environment is much lower.

Q3: What is the best way to store stock solutions of this compound?

A3: For long-term stability, it is recommended to store stock solutions in a non-protic solvent like DMSO at -20°C or -80°C.[7] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting solubility.

Q4: Should I be concerned about the stability of the Boc protecting group during my experiments?

A4: The Boc group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids.[8] If you are using highly acidic conditions (pH < 2) for extended periods or at elevated temperatures to solubilize your compound, you risk cleaving the Boc group. It is crucial to confirm the integrity of your compound under your specific experimental conditions, for example, by using techniques like LC-MS.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols to address specific solubility problems you may encounter.

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffer

Symptom: The solid compound does not dissolve when added directly to a neutral aqueous buffer (e.g., PBS, pH 7.4).

Root Cause: The compound's low intrinsic aqueous solubility in its free base form.

Solutions:

-

pH Adjustment: The most effective initial strategy is to lower the pH of the aqueous medium. This protonates the pyridine nitrogen, forming a more soluble salt.

-

Protocol for pH-Mediated Solubilization:

-

Start with a slightly acidic buffer, such as a citrate buffer at pH 3 or 4.

-

Alternatively, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to your aqueous solution while stirring, until the compound dissolves. Monitor the pH to ensure it is compatible with your downstream application.

-

Be mindful that a final pH below 5 is likely necessary to achieve significant solubility.

-

-

-

Use of Co-solvents: If altering the pH is not an option for your experiment, the use of a water-miscible organic co-solvent can increase solubility.[5]

-

Protocol for Co-solvent Use:

-

Prepare your aqueous buffer containing a small percentage of an organic co-solvent. Common choices include ethanol, methanol, or polyethylene glycol (PEG).

-

Start with a low percentage (e.g., 1-5%) and incrementally increase it until the compound dissolves.

-

Caution: Be aware that organic co-solvents can affect biological assays. It is essential to run a vehicle control to assess the impact of the co-solvent on your experimental system.

-

-

Issue 2: Precipitation Upon Dilution of a DMSO Stock Solution

Symptom: A clear DMSO stock solution turns cloudy or forms a precipitate when diluted into an aqueous buffer.

Root Cause: Antisolvent precipitation due to a rapid change in solvent polarity.

Solutions:

-

Optimize the Dilution Process: The way you mix the solutions can have a significant impact.

-

Protocol for Optimized Dilution:

-

Warm the aqueous buffer slightly (e.g., to 37°C) to increase the solubility of your compound.

-

While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise. This rapid mixing helps to avoid localized high concentrations of the compound that can initiate precipitation.

-

If some precipitation still occurs, gentle sonication of the final solution can sometimes help to redissolve the compound.

-

-

-

Employ a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions.

-

Protocol for Stepwise Dilution:

-

Create an intermediate dilution of your DMSO stock in a solvent mixture with a higher organic content than your final buffer (e.g., a 50:50 mixture of your aqueous buffer and ethanol).

-

Then, dilute this intermediate solution into your final aqueous buffer. This more gradual change in solvent polarity can help to keep the compound in solution.

-

-

-

Advanced Formulation Strategies: For in vivo studies or when high aqueous concentrations are required, more advanced techniques may be necessary.

-

Salt Formation: Synthesizing a stable salt form of the compound (e.g., the hydrochloride or citrate salt) can dramatically improve its aqueous solubility and dissolution rate.[9] This involves reacting the free base with the corresponding acid.

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This is particularly useful for increasing the apparent water solubility of a compound without chemical modification.

-

Estimated Solubility Data

The following table provides estimated solubility values for this compound based on the analysis of its structural motifs and data from similar compounds. Note: These are estimates and should be confirmed experimentally.

| Solvent | Type | Estimated Solubility | Rationale / Notes |

| Water (pH 7.4) | Aqueous | Low (< 0.1 mg/mL) | The lipophilic Boc and methyl groups reduce aqueous solubility. The pyridine nitrogen is not significantly protonated at neutral pH. |

| 0.1 N HCl | Aqueous (Acidic) | High (> 10 mg/mL) | Protonation of the pyridine nitrogen forms a highly soluble salt.[5] |

| 0.1 N NaOH | Aqueous (Basic) | Low (< 0.1 mg/mL) | The compound remains in its less soluble free base form. |